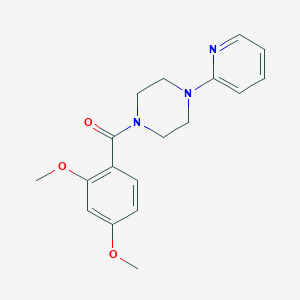
1-(2,4-dimethoxybenzoyl)-4-(2-pyridinyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-dimethoxybenzoyl)-4-(2-pyridinyl)piperazine, commonly known as Dimebon, is a chemical compound that has been studied for its potential therapeutic effects in various diseases. Dimebon was first synthesized in 1983 by a team of Russian chemists, and since then, it has been the subject of numerous scientific studies.
作用機序
The exact mechanism of action of Dimebon is not fully understood, but it is thought to involve multiple targets in the brain. Dimebon has been shown to block the activity of histamine receptors, which may contribute to its cognitive-enhancing effects. Additionally, Dimebon has been shown to inhibit the activity of mitochondrial permeability transition pores, which may protect against neurodegeneration.
Biochemical and Physiological Effects
Dimebon has been shown to have a variety of biochemical and physiological effects in preclinical studies. For example, Dimebon has been shown to increase levels of acetylcholine, a neurotransmitter that is important for cognitive function. Dimebon has also been shown to reduce levels of amyloid-beta, a protein that is implicated in the development of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using Dimebon in lab experiments is that it has been extensively studied in animal models of various diseases. This means that there is a large body of preclinical data available on its potential therapeutic effects and mechanism of action. However, one limitation of using Dimebon in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research on Dimebon. One area of interest is the development of more potent and selective Dimebon analogs, which may have improved therapeutic effects and fewer side effects. Another area of interest is the investigation of Dimebon's effects on other diseases, such as amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS). Finally, future research may focus on the development of combination therapies that include Dimebon and other drugs with complementary mechanisms of action.
合成法
The synthesis of Dimebon involves the reaction of 2,4-dimethoxybenzoyl chloride with 2-pyridylpiperazine in the presence of a base such as sodium hydride. The resulting product is then purified through a series of steps, including recrystallization and chromatography.
科学的研究の応用
Dimebon has been studied for its potential therapeutic effects in a variety of diseases, including Alzheimer's disease, Huntington's disease, and Parkinson's disease. In preclinical studies, Dimebon has been shown to improve cognitive function, reduce neurodegeneration, and increase lifespan in animal models of these diseases.
特性
IUPAC Name |
(2,4-dimethoxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-23-14-6-7-15(16(13-14)24-2)18(22)21-11-9-20(10-12-21)17-5-3-4-8-19-17/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZKIKXYQIKHGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethoxyphenyl)[4-(pyridin-2-yl)piperazin-1-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

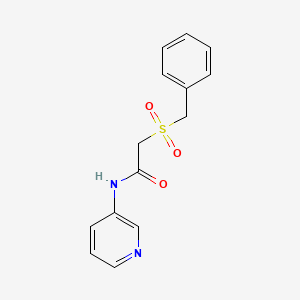
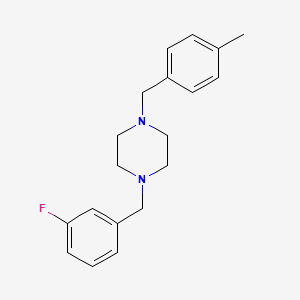
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide](/img/structure/B5708253.png)
![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)benzohydrazide](/img/structure/B5708266.png)
![2-allyl-6-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5708269.png)
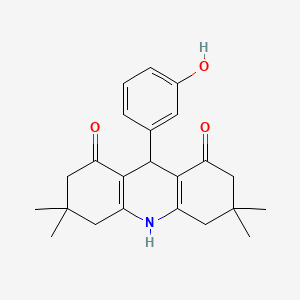
![N-(4-ethoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5708280.png)
![1-[(2,4-dichlorophenoxy)acetyl]-1H-pyrazole](/img/structure/B5708288.png)
![N-[2-chloro-5-(propionylamino)phenyl]nicotinamide](/img/structure/B5708295.png)
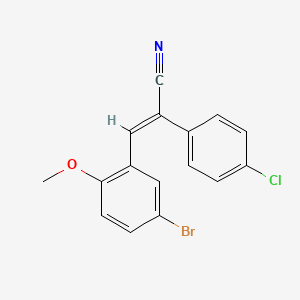
![3-[5-(3-fluorophenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5708308.png)
![ethyl {[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5708318.png)

